molecular formula C13H19N5O5 B13846633 O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine-d3

O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine-d3

Cat. No.: B13846633
M. Wt: 328.34 g/mol
InChI Key: DPRKTPGJARCDPS-HNKVRCEBSA-N
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Description

O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 is a synthetic nucleoside analog. It is a modified form of 2’-deoxyguanosine, where the O6 position of the guanine base is substituted with a 2-hydroxy-1-methylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 typically involves multiple steps. The starting material is usually 2’-deoxyguanosine, which undergoes a series of chemical reactions to introduce the 2-hydroxy-1-methylethyl group at the O6 position. Common reagents used in these reactions include alkylating agents and protecting groups to ensure selective modification of the guanine base.

Industrial Production Methods

Industrial production of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups at the O6 position .

Scientific Research Applications

O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 has several scientific research applications:

Mechanism of Action

The mechanism of action of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 involves its incorporation into DNA, where it can affect DNA replication and repair processes. The 2-hydroxy-1-methylethyl group at the O6 position can interfere with base pairing and hydrogen bonding, leading to changes in DNA structure and function. This can result in altered gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    O6-Methyl-2’-deoxyguanosine: Similar structure but with a methyl group at the O6 position.

    O6-Benzyl-2’-deoxyguanosine: Contains a benzyl group at the O6 position.

    O6-Ethyl-2’-deoxyguanosine: Features an ethyl group at the O6 position.

Uniqueness

O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 is unique due to the presence of the 2-hydroxy-1-methylethyl group, which provides distinct chemical and biological properties. This modification allows for specific interactions with DNA and proteins, making it valuable for studying DNA modifications and developing therapeutic agents .

Properties

Molecular Formula

C13H19N5O5

Molecular Weight

328.34 g/mol

IUPAC Name

(2R,3S,5R)-5-[2-amino-6-(1,1,1-trideuterio-3-hydroxypropan-2-yl)oxypurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C13H19N5O5/c1-6(3-19)22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(4-20)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8+,9+/m0/s1/i1D3

InChI Key

DPRKTPGJARCDPS-HNKVRCEBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CO)OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N

Canonical SMILES

CC(CO)OC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Origin of Product

United States

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